Cas no 2201322-55-4 (N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine)

N2,N4,N4-Trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine is a heterocyclic compound featuring a triazolopyridazine core linked to a substituted pyrimidine via an azetidine spacer. This structure imparts potential utility in medicinal chemistry, particularly as a kinase inhibitor or targeted therapeutic agent. The presence of multiple nitrogen-rich rings enhances binding affinity to biological targets, while the trimethylpyrimidine moiety may improve metabolic stability. The azetidine linker contributes to conformational rigidity, potentially optimizing pharmacokinetic properties. This compound is of interest for research in oncology or inflammatory diseases due to its modular design, allowing for further derivatization. Its synthetic route and purity are critical for reproducible biological evaluation.
N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine structure
2201322-55-4 structure
Product Name:N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine
CAS No:2201322-55-4
MF:C15H19N9
MW:325.371660470963
CID:5460425
Update Time:2025-06-08

N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine Chemical and Physical Properties

Names and Identifiers

    • N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine
    • 2-N,4-N,4-N-trimethyl-2-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidine-2,4-diamine
    • Inchi: 1S/C15H19N9/c1-21(2)12-6-7-16-15(18-12)22(3)11-8-23(9-11)14-5-4-13-19-17-10-24(13)20-14/h4-7,10-11H,8-9H2,1-3H3
    • InChI Key: VTXYVPHNIVQMQC-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC3=NN=CN3N=2)CC(C1)N(C1N=CC=C(N(C)C)N=1)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 427
  • XLogP3: 0.9
  • Topological Polar Surface Area: 78.6

N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine Pricemore >>

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Additional information on N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine

Research Brief on N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine (CAS: 2201322-55-4)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of novel small molecules targeting specific biological pathways. Among these, the compound N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine (CAS: 2201322-55-4) has emerged as a promising candidate for therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, biological activity, and potential clinical relevance.

The compound, characterized by its unique triazolopyridazine and pyrimidine-diamine scaffold, has been investigated for its role as a kinase inhibitor. Recent studies suggest that it exhibits high selectivity and potency against specific kinase targets, which are implicated in various oncogenic pathways. Structural analysis reveals that the azetidine and triazolopyridazine moieties contribute to its binding affinity and specificity, making it a valuable tool for both therapeutic and research purposes.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating kinase activity, leading to significant anti-proliferative effects in cancer cell lines. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound inhibited tumor growth in xenograft models by targeting aberrant signaling pathways. The study also highlighted its favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability, which are critical for further drug development.

Beyond its oncological applications, preliminary research indicates potential utility in inflammatory and autoimmune diseases. The compound's ability to modulate immune responses through kinase inhibition has been explored in preclinical models, with promising results. However, further studies are needed to fully elucidate its mechanisms and optimize its therapeutic window.

In conclusion, N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine represents a versatile and potent small molecule with broad therapeutic potential. Ongoing research aims to refine its selectivity, reduce off-target effects, and advance it through clinical trials. This compound exemplifies the innovative strides being made in chemical biology, offering new avenues for treating complex diseases.

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